4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 2548977-00-8
VCID: VC11825395
InChI: InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-14(6-17)3-5-15/h2-5,7-8,16H,9-12H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)C#N
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol

4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

CAS No.: 2548977-00-8

Cat. No.: VC11825395

Molecular Formula: C16H18N4

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile - 2548977-00-8

Specification

CAS No. 2548977-00-8
Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
IUPAC Name 4-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Standard InChI InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-14(6-17)3-5-15/h2-5,7-8,16H,9-12H2,1H3
Standard InChI Key AWJVPNWSUOGJPO-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)C#N
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)C#N

Introduction

4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a benzonitrile core linked to an azetidine ring, which is further substituted with a 4-methyl-1H-pyrazole group. This compound's unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactivity

The synthesis of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. The compound's reactivity can be explored through reactions typical of nitriles, azetidines, and pyrazoles.

Biological Activities and Potential Applications

Compounds similar to 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile have been studied for their potential as inhibitors of protein kinases, which are crucial in cellular signaling pathways. This makes them candidates for therapeutic applications in treating diseases such as cancer and autoimmune disorders.

CompoundBiological Activity
4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrilePotential protein kinase inhibitor
Related Pyrazole DerivativesAntimicrobial, anti-inflammatory, anticancer properties

Comparison with Similar Compounds

  • 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile: This compound lacks the azetidine moiety present in 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile. It has a molecular weight of 183.21 g/mol and is simpler in structure .

  • 3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile: This compound includes a fluoro substituent, enhancing its lipophilicity and potentially affecting its biological activity.

CompoundMolecular WeightKey Features
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile183.21 g/molNo azetidine ring
3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrileApproximately 273.31 g/molFluoro substituent
4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile266.34 g/molAzetidine and pyrazole moieties

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